molecular formula C17H14ClN5O2S B6097357 8-({[2-(3-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE

8-({[2-(3-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE

Cat. No.: B6097357
M. Wt: 387.8 g/mol
InChI Key: VEVVAOJVKJKPJY-UHFFFAOYSA-N
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Description

The compound 8-({[2-(3-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic molecule that features a purine core structure substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-({[2-(3-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring can be synthesized using a condensation reaction between 3-chlorobenzaldehyde and 2-amino-2-methylpropanol under acidic conditions. The resulting intermediate is then reacted with methyl iodide to introduce the methyl group at the 5-position of the oxazole ring.

Next, the oxazole intermediate is coupled with 6-mercaptopurine through a nucleophilic substitution reaction, forming the desired compound. The reaction conditions typically involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

8-({[2-(3-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE: undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group on the chlorophenyl ring can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide (DMF)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

8-({[2-(3-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-({[2-(3-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. Additionally, the compound may modulate receptor activity, influencing cellular signaling pathways.

Comparison with Similar Compounds

8-({[2-(3-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE: can be compared to other similar compounds, such as:

    6-Mercaptopurine: Shares the purine core structure but lacks the oxazole and chlorophenyl substituents.

    Allopurinol: Another purine derivative used in the treatment of gout, differing in its substitution pattern.

    Thioguanine: Similar to 6-mercaptopurine but with a different substitution on the purine ring.

The uniqueness of This compound lies in its combination of the oxazole ring and the chlorophenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

8-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-9-methyl-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5O2S/c1-9-12(21-16(25-9)10-4-3-5-11(18)6-10)7-26-17-22-13-14(23(17)2)19-8-20-15(13)24/h3-6,8H,7H2,1-2H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVVAOJVKJKPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=C(N3C)N=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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